molecular formula C14H19N3O4 B14142746 Phe-Gln CAS No. 39537-24-1

Phe-Gln

Cat. No.: B14142746
CAS No.: 39537-24-1
M. Wt: 293.32 g/mol
InChI Key: KLAONOISLHWJEE-QWRGUYRKSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Gln typically involves the coupling of phenylalanine and glutamine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and high-throughput synthesis of peptides by automating the repetitive steps of deprotection and coupling. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

Phe-Gln can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the glutamine residue.

    Substitution: The amino groups in this compound can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of phenylalanine can yield phenylalanine hydroxyl derivatives, while reduction of glutamine can produce glutamine amine derivatives.

Scientific Research Applications

Phe-Gln has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: this compound is involved in the study of protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications in drug delivery systems and as a bioactive peptide in various treatments.

    Industry: this compound is used in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Phe-Gln involves its interaction with specific molecular targets and pathways. The phenylalanine residue can participate in π-π interactions with aromatic residues in proteins, while the glutamine residue can form hydrogen bonds with polar residues. These interactions contribute to the stabilization of protein structures and the modulation of enzymatic activities.

Comparison with Similar Compounds

Phe-Gln can be compared with other dipeptides such as phenylalanine-alanine (Phe-Ala) and phenylalanine-lysine (Phe-Lys). While all these compounds share the phenylalanine residue, their unique properties arise from the different second amino acids. For instance, this compound’s ability to form hydrogen bonds with polar residues distinguishes it from Phe-Ala, which lacks this capability. Similarly, this compound’s interactions with polar residues differ from those of Phe-Lys, which has a positively charged lysine residue.

Conclusion

This compound is a versatile dipeptide with significant potential in various scientific fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility in biochemistry, molecular biology, and medicine.

Properties

CAS No.

39537-24-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C14H19N3O4/c15-10(8-9-4-2-1-3-5-9)13(19)17-11(14(20)21)6-7-12(16)18/h1-5,10-11H,6-8,15H2,(H2,16,18)(H,17,19)(H,20,21)/t10-,11-/m0/s1

InChI Key

KLAONOISLHWJEE-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

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